molecular formula C13H19N3O3S B2464089 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034312-22-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2464089
CAS No.: 2034312-22-4
M. Wt: 297.37
InChI Key: GFBATTHLHMEXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a thiophene ring, a hydroxy group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine ring and the carboxamide group under controlled conditions, often using catalysts and specific reaction temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and imidazolidine-containing molecules. Examples include:

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-8-4-10(11-2-1-9-20-11)3-5-14-12(18)16-7-6-15-13(16)19/h1-2,9-10,17H,3-8H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBATTHLHMEXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.